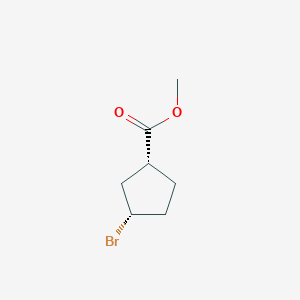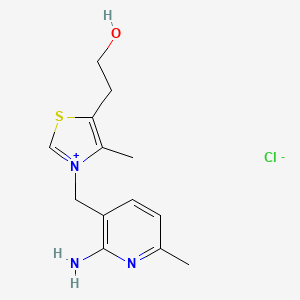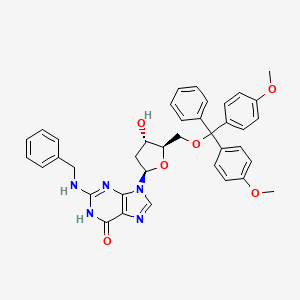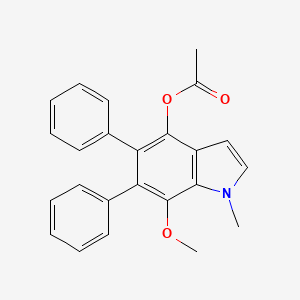![molecular formula C13H18N4S B12935010 N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea CAS No. 77523-94-5](/img/structure/B12935010.png)
N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is a compound that features a benzimidazole core linked to a butylthiourea moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The incorporation of a thiourea group further enhances its potential for biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Butyl Group: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of Thiourea Group: The final step involves the reaction of the alkylated benzimidazole with thiourea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various alkyl or aryl substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-ethylthiourea
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-phenylthiourea
- 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methylthiourea
Uniqueness
1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is unique due to its specific butyl substitution, which can influence its lipophilicity, biological activity, and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
77523-94-5 |
|---|---|
Fórmula molecular |
C13H18N4S |
Peso molecular |
262.38 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-ylmethyl)-3-butylthiourea |
InChI |
InChI=1S/C13H18N4S/c1-2-3-8-14-13(18)15-9-12-16-10-6-4-5-7-11(10)17-12/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H2,14,15,18) |
Clave InChI |
VEUIQMWIWISIRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NCC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)




![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
